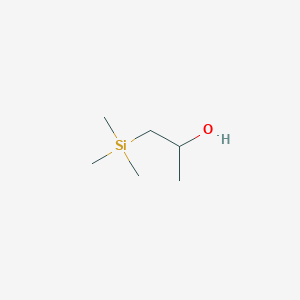

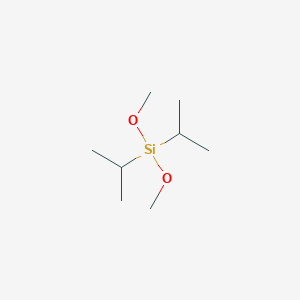

ジイソプロピルジメトキシシラン

概要

説明

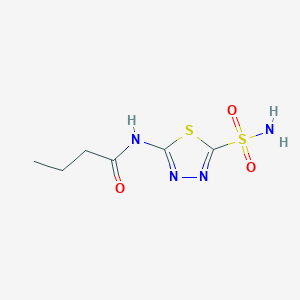

Camptothecin-20-O-Propionate is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound has shown significant potential as an anticancer agent due to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .

科学的研究の応用

カンプトテシン-20-O-プロピオネートは、その抗癌特性について広く研究されています。 前臨床研究では、さまざまなヒト腫瘍異種移植片に対して強い活性を示しています . DNAトポイソメラーゼIを阻害する能力は、特にDNA複製と転写のメカニズムを研究する際に、癌研究において貴重なツールとなっています。 さらに、他の化学療法剤と比較して比較的毒性が低いことから、癌治療のさらなる開発のための有望な候補となっています .

作用機序

カンプトテシン-20-O-プロピオネートの主要な作用機序は、DNAトポイソメラーゼIの阻害です。 酵素とDNAの複合体を安定化させることで、DNA鎖の再結合を阻止し、DNA損傷を引き起こし、最終的には癌細胞のアポトーシス(プログラムされた細胞死)につながります . このメカニズムはカンプトテシンと同様ですが、プロピオネート誘導体は改善された薬物動態特性を提供する可能性があります。

生化学分析

Molecular Mechanism

It’s known that silanes can bind to various biomolecules, potentially influencing their function

Temporal Effects in Laboratory Settings

It’s known that Diisopropyldimethoxysilane has a boiling point of 164 °C and a flash point of 44 °C , indicating its stability under normal laboratory conditions.

準備方法

カンプトテシン-20-O-プロピオネートは、カンプトテシンをプロピオン酸無水物と反応させ、濃硫酸を触媒として合成されます . 反応条件は通常、制御された温度を維持し、反応物の純度を確保して、最終生成物の収率と純度を高くすることが求められます。 工業生産方法は、この反応を制御された環境でスケールアップすることにより、品質と収率の一貫性を確保することができます。

化学反応の分析

カンプトテシン-20-O-プロピオネートは、以下を含むさまざまな化学反応を受けます。

エステル化: その合成に使用される主要な反応であり、カンプトテシンはプロピオン酸無水物と反応します。

加水分解: 酸性または塩基性条件下で、エステル結合は加水分解されてカンプトテシンとプロピオン酸を生成することができます。

酸化と還元: これらの反応は、カンプトテシン部分の官能基を変更し、その生物活性を変化させる可能性があります。これらの反応に使用される一般的な試薬には、エステル化のための硫酸、加水分解のためのさまざまな酸または塩基などがあります. 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

類似化合物との比較

カンプトテシン-20-O-プロピオネートは、9-ニトロカンプトテシンや9-アミノカンプトテシンなどの他のカンプトテシン誘導体と似ています . プロピオン酸によるエステル化が特徴であり、溶解性を向上させ、毒性を低下させる可能性があります。 その他の類似化合物には、臨床で抗癌剤として使用されているイリノテカンやトポテカンなど、カンプトテシン誘導体も含まれます。 カンプトテシン-20-O-プロピオネートの独自性は、有効性と副作用の低さのバランスであり、さらなる研究開発のための有望な候補となっています .

特性

IUPAC Name |

dimethoxy-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPUZTHRFWIGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066341 | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18230-61-0 | |

| Record name | Diisopropyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18230-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018230610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethoxybis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-methylethyl)-dimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | bis(1-methylethyl)-dimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diisopropyldimethoxysilane interact with Ziegler-Natta catalysts during polymerization?

A1: Diisopropyldimethoxysilane interacts with the active sites of Ziegler-Natta catalysts, primarily titanium (Ti) centers. This interaction modifies the electronic environment of the active site, directly impacting catalyst activity and polymer properties. [, , ]

Q2: What are the downstream effects of Diisopropyldimethoxysilane on the polymer microstructure?

A2: Research indicates that Diisopropyldimethoxysilane generally enhances the stereospecificity of the catalyst, leading to the formation of polypropylene with a higher content of isotactic sequences. This increase in isotacticity often translates to improved mechanical properties in the resulting polymer. [, , ]

Q3: How does Diisopropyldimethoxysilane compare to other external donors in terms of influencing catalyst activity?

A3: Studies comparing different external donors reveal that the specific donor used can significantly impact catalyst activity. For instance, while Diisopropyldimethoxysilane generally enhances isotacticity, it may lead to lower activity compared to dicyclopentyldimethoxysilane. [, ]

Q4: Does Diisopropyldimethoxysilane affect the molecular weight distribution of the synthesized polymer?

A5: Research shows that Diisopropyldimethoxysilane can influence the molecular weight distribution. Polypropylene synthesized with Diisopropyldimethoxysilane as an external donor exhibited lower polydispersity indices (PDI) compared to those synthesized with other donors. []

Q5: Are there any studies exploring the long-term stability of Ziegler-Natta catalysts modified with Diisopropyldimethoxysilane?

A7: Research indicates that external donors can impact catalyst stability over time. One study observed that catalysts modified with Diisopropyldimethoxysilane displayed a slower activity decay compared to those modified with cyclohexyldimethoxymethylsilane. []

Q6: What analytical techniques are employed to study the impact of Diisopropyldimethoxysilane on Ziegler-Natta catalysts and polymers?

A8: A range of analytical techniques is used to characterize the catalysts and polymers. X-ray photoelectron spectroscopy (XPS) and extended X-ray absorption fine structure analysis (EXAFS) provide insights into the interaction between Diisopropyldimethoxysilane and the titanium active sites. [] 13C-NMR helps determine the tacticity and microstructure of the produced polymers. [, ] High-temperature gel permeation chromatography (GPC) is used to analyze the molecular weight distribution of the polymers. [, ]

Q7: Beyond its role in propylene polymerization, are there other applications of Diisopropyldimethoxysilane in material science?

A9: Yes, Diisopropyldimethoxysilane is also explored in the development of high-temperature solid lubricants. When used as a precursor in the synthesis of organosilica networks, Diisopropyldimethoxysilane contributes to the material's ability to reduce friction at elevated temperatures. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。